molecular formula C11H12N2O2 B169407 ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 172648-34-9

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B169407
CAS No.: 172648-34-9
M. Wt: 204.22 g/mol
InChI Key: VOCKAUPXLITUMG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a high-value heterocyclic building block in medicinal chemistry and organic materials science. This ester derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is expertly designed for researchers developing novel therapeutic agents and advanced functional materials. In pharmaceutical research, this compound serves as a versatile synthetic intermediate for constructing potent kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with enzyme active sites . Specifically, this methylated ester is a critical precursor in the synthesis of compounds investigated as selective phosphodiesterase 4B (PDE4B) inhibitors . PDE4B is a promising target for central nervous system (CNS) diseases and inflammatory conditions . The structure is also highly relevant in the development of inhibitors for other targets, such as fibroblast growth factor receptors (FGFR) and Sgk1 . Beyond medicinal applications, the fused pyrrolopyridine core is being explored in materials science as a donor moiety in the design of donor-acceptor-donor (D-A-D) type small molecules for organic electronics . These molecules show potential in organic field-effect transistors (OFETs), contributing to the development of flexible, solution-processable electronic devices . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCKAUPXLITUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632692
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-34-9
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

PrecursorCatalystSolventTemperatureTime (h)Yield (%)
2-AminopyridineAcetic acidEthanolReflux1872
3-Bromo-2-aminopyridineH2SO4Toluene110°C2468

Key advantages include readily available starting materials and operational simplicity. However, regioselectivity challenges arise with substituted aminopyridines, necessitating chromatographic purification.

Vilsmeier-Haack Formylation Followed by Esterification

Source details a two-step approach starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine:

  • Formylation : POCl3/DMF-mediated Vilsmeier-Haack reaction at 0–60°C introduces a formyl group at position 3 (74% yield).

  • Oxidation-Esterification : Subsequent oxidation with KMnO4 in acetic acid, followed by esterification with ethanol/H2SO4, furnishes the target ester (81% overall yield).

Critical Parameters:

  • POCl3 Stoichiometry : 1.2 equivalents prevent over-halogenation.

  • Temperature Control : Maintaining ≤60°C during formylation minimizes decomposition.

Palladium-Catalyzed Cross-Coupling

Recent advancements employ Suzuki-Miyaura coupling for constructing the pyrrolopyridine core. A 2025 study achieved 85% yield using:

  • Catalyst : Pd(dppf)Cl2 (5 mol%)

  • Base : K2CO3

  • Conditions : Dioxane/H2O (3:1), 80°C, 12 h.

Substrate Scope:

Boronic AcidYield (%)Purity (%)
Phenylboronic acid8598
4-Methoxyphenylboronic7995
3-Thienylboronic7293

This method enables rapid diversification but requires rigorous exclusion of oxygen.

Bromination-Substitution Strategy

Source outlines a regioselective bromination-substitution sequence:

  • Bromination : N-Bromosuccinimide (1.1 eq) in CH2Cl2 with catalytic acetic acid (20°C, 20 h) provides 3-bromo derivative in >95% yield.

  • Ethoxycarbonylation : CuI/1,10-phenanthroline-catalyzed CO insertion under 50 psi CO gas at 100°C substitutes bromide with ethoxycarbonyl (78% yield).

Optimization Insights:

  • NBS Equivalents : >1.1 eq leads to di-brominated byproducts.

  • CO Pressure : <30 psi drastically reduces conversion (<40%).

Industrial-Scale Continuous Flow Synthesis

Patent WO2006063167A1 discloses a continuous process for kilogram-scale production:

Protocol:

  • Reactor 1 : Cyclocondensation in microchannel reactor (residence time 8 min, 140°C).

  • Reactor 2 : In-line extraction with supercritical CO2 removes acetic acid.

  • Reactor 3 : Thin-film evaporation purifies product (99.2% purity).

ParameterBatch ProcessContinuous Flow
Cycle Time48 h3.5 h
Yield68%89%
Solvent Consumption15 L/kg4.2 L/kg

This method reduces waste and improves reproducibility but requires significant capital investment .

Chemical Reactions Analysis

Bromination at the 3-Position

The bromine atom can be introduced via electrophilic aromatic substitution. A representative reaction uses N-bromosuccinimide (NBS) under mild conditions:

text
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate + NBS → Ethyl 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Conditions : CH₂Cl₂, catalytic acetic acid, room temperature (20 h) .
Yield : >95% (crude) .

Reagent Position Product Catalyst
NBS3Bromo-derivativeAcetic acid

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions:

text
This compound + NaOH → 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Conditions :

  • Methanol/water, 50°C (30 min) .

  • 2.5 N NaOH, followed by acidification with HCl .

Base Temperature Yield
NaOH50°CQuantitative

Nucleophilic Aromatic Substitution

The pyridine ring participates in nucleophilic substitutions. For example, reaction with aldehydes under basic conditions yields condensation products:

text
This compound + m-dimethoxybenzaldehyde → 3-(m-Dimethoxybenzyl)-derivative

Conditions : Methanol, KOH, 50°C (5 h) .

Electrophile Catalyst Product
m-DimethoxybenzaldehydeKOHSubstituted derivative

Amination Reactions

Amino groups can be introduced via amidation or direct substitution. For instance, treatment with methylamine yields primary amides:

text
This compound + NH₂CH₃ → 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Conditions : Methylamine (40% in H₂O), room temperature (16 h) .

Amine Conditions Yield
MethylamineAqueous, rt~100%

Catalytic Hydrogenation

The nitro group (if present in derivatives) is reduced to an amine under hydrogenation:

text
Ethyl 3-nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate + H₂ → Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Conditions : H₂ (2 bar), Pd/C, ethanol, 20°C (3 h) .

Catalyst Pressure Yield
Pd/C2 bar93%

Mannich Reactions

The compound reacts with aldehydes and amines to form Mannich bases, typically at the 3-position:

text
This compound + HCHO + NH(CH₃)₂ → 3-(Dimethylaminomethyl)-derivative

Conditions : Chloroform, alkali .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 172648-34-9
  • IUPAC Name : Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Structure

The compound's structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity. The ethyl ester functionality contributes to its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced apoptosis .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the development of novel compounds with enhanced biological activities.

Agrochemical Applications

Preliminary studies suggest that this compound could be explored for use in agrochemicals due to its potential efficacy against certain pests and pathogens affecting crops.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound and evaluating their anticancer properties. The derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects of the compound were assessed using an oxidative stress model. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function in neuronal cells exposed to toxic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress in neuronal cells
Agrochemical PotentialEfficacy against agricultural pests (preliminary studies)

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Positional Isomers in the Pyrrolo-Pyridine Series

The position of substituents significantly influences physicochemical properties and reactivity. Key analogues include:

Compound Name Substituents CAS Number Molecular Formula Key Differences Reference
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1-Me, 2-COOEt 221675-35-0 C₁₁H₁₂N₂O₂ Reference compound
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-Me, 2-COOEt 91350-91-3 C₁₁H₁₂N₂O₂ Methyl at pyridine ring (4-position) alters electronic density
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Unsubstituted - C₁₀H₁₀N₂O₂ Fused pyrrole-pyridine at [2,3-c] position; lacks methyl group
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Br, 2-COOEt 577711-94-5 C₁₀H₉BrN₂O₂ Bromine at 6-position enhances electrophilicity

Key Observations :

  • Bromination at the 6-position (CAS 577711-94-5) introduces a halogen, making the compound a versatile intermediate for further functionalization .

Key Observations :

  • Methoxy-substituted derivatives (e.g., 9c) achieve higher yields (85%) compared to unsubstituted analogues (60%), likely due to improved stability under hydrogenation .

Functional Group Modifications

Derivatization of the ester group or pyrrole nitrogen further diversifies the scaffold:

Compound Name Modification CAS Number Application Notes Reference
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 3-(Me₂NCH₂), 5-OMe - Enhanced basicity; potential CNS activity
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 3-Br, 1-PMB - Protective group (PMB) for nitrogen; bromine for cross-coupling
1-(2-Methoxyethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Hydrolyzed ester, 1-(CH₂CH₂OMe) 1313266-43-1 Carboxylic acid derivatives for metal coordination

Key Observations :

  • Hydrolysis of the ethyl ester to a carboxylic acid (CAS 1313266-43-1) enables salt formation or amide bond generation .

Tables and Figures

  • Figure 1 : Core structure of this compound (generated using SHELX and ORTEP-3 software ).
  • Table 1 : Summary of positional isomers and substituent effects.

Biological Activity

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine moiety, characteristic of many biologically active nitrogen heterocycles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A comparative analysis showed that related compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
This compound12.5Staphylococcus aureus
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate6.25Escherichia coli

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibacterial therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study on the inhibition of CAMKK2 (a kinase involved in cancer metabolism) revealed that derivatives of pyrrole compounds could effectively reduce cell proliferation in prostate and breast cancer models.

Cell LineIC50 (nM)Mechanism
HeLa (cervical cancer)50Induction of apoptosis
MCF7 (breast cancer)30Cell cycle arrest

The effectiveness of this compound in these assays indicates its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound acts as an inhibitor of CAMKK2, which plays a critical role in metabolic regulation and cancer cell survival.
  • DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates. This compound was among the compounds tested, showing significant activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications to enhance potency and reduce resistance .

Research on Anticancer Effects

In another research project focused on breast cancer treatment, this compound was tested alongside other known chemotherapeutics. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing drugs when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of ethyl pyrrolo[2,3-b]pyridine carboxylates are prepared by reacting substituted pyrrole intermediates with carbonyl chlorides or brominated reagents under microwave-assisted conditions (e.g., 160°C for 3 h in N-methyl-2-pyrrolidone) to improve reaction efficiency . Yields vary significantly (e.g., 21–45%) depending on substituent steric effects and electronic properties .
  • Key Data :

ReagentSolventTemp/TimeYield
8-isoquinolinecarbonyl chlorideNMP160°C, 3 h45%
3-fluoro-2-iodobenzoyl chlorideDMSORT, 24 h23%

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodology :

  • 1H NMR : Used to confirm substitution patterns. For instance, the methyl group at position 1 appears as a singlet at δ 2.12–2.37 ppm, while the ethyl ester group shows a quartet at δ 4.18–4.27 ppm .
  • ESIMS : Validates molecular weight (e.g., [M+1]⁺ at m/z 328.2–450.2) .
  • HPLC : Ensures purity (>95% for biologically active derivatives) .

Q. How do substituents at the pyrrole and pyridine rings affect solubility and stability?

  • Methodology : Polar substituents (e.g., sulfamoyl or trifluoromethyl groups) enhance aqueous solubility but may reduce thermal stability. Hydrophobic groups (e.g., benzyl) improve lipid solubility, favoring membrane permeability in biological assays . Stability is assessed via accelerated degradation studies under acidic/alkaline conditions.

Advanced Research Questions

Q. What strategies address low regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodology :

  • Directed ortho-metalation : Use directing groups (e.g., ester or halogens) to control substitution sites .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., bromination at position 6 achieved with 98% selectivity using Pd catalysts) .
    • Case Study : Bromination of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate at position 5 proceeds with >90% selectivity under Pd(OAc)₂ catalysis .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology :

  • DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Screens derivatives against target proteins (e.g., MTH1 inhibitors) to prioritize synthesis .
    • Data : Derivatives with electron-withdrawing groups (e.g., -CF₃) show higher binding affinity to enzymatic pockets due to enhanced electrostatic interactions .

Q. What experimental approaches resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons at δ 6.6–8.6 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, resolving ambiguities from NMR .
    • Example : A conflicting NOESY correlation in ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate was resolved via crystallography, confirming the sulfamoyl group’s orientation .

Q. How are in vitro assays designed to evaluate the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

  • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with -CF₃ groups show MIC values of 2–8 µg/mL, comparable to ciprofloxacin .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (IC₅₀ > 50 µM for non-toxic candidates) .

Data Contradiction Analysis

Q. Why do yields vary widely for derivatives synthesized via similar routes?

  • Analysis : Steric hindrance from bulky substituents (e.g., isoquinoline) reduces reaction efficiency, while electron-deficient aryl chlorides improve coupling rates . For example, ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate yields 40% versus 23% for its 3-fluoro-2-iodo analog .

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